![molecular formula C15H12Cl2N2O3 B5572069 2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B5572069.png)
2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide
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Description
Benzohydrazone compounds are known for their diverse biological activities and applications in various fields of chemistry. They are synthesized through the condensation of hydrazides with aldehydes or ketones, resulting in a variety of structures with different substituents influencing their properties.
Synthesis Analysis
The synthesis of benzohydrazones typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. For example, similar compounds have been synthesized by reacting methoxybenzaldehyde with different hydrazides in solvents like methanol under reflux conditions, indicating a potential pathway for synthesizing the compound (Han, 2013).
Molecular Structure Analysis
X-ray crystallography has revealed that similar benzohydrazones have an E configuration with respect to the C=N double bond and C–N single bond, suggesting a similar configuration for "2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide". These compounds are stabilized by hydrogen bonds and weak π···π stacking interactions (Han, 2013).
Scientific Research Applications
Benzothiazole and Benzimidazole Derivatives
Benzothiazole and benzimidazole derivatives are recognized for their broad spectrum of biological activities. These compounds have been the focus of extensive research due to their potential therapeutic applications, including antimicrobial, anticancer, and antitumor agents.
Therapeutic Potential of Benzothiazoles : Benzothiazoles have been identified as compounds with a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The simplicity of the benzothiazole structure and its ease of synthesis have facilitated the development of chemical libraries aimed at discovering new chemical entities for market progression. Specifically, 2-arylbenzothiazoles are under development for cancer treatment, highlighting the significant role of benzothiazole nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
properties
IUPAC Name |
2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-11-5-2-9(3-6-11)14(20)18-19-15(21)12-7-4-10(16)8-13(12)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLAQWWVONFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide |
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